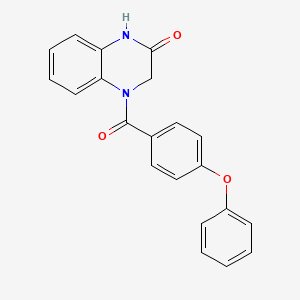

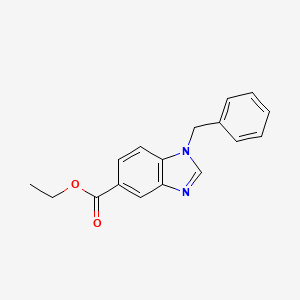

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as PBQ, is a heterocyclic organic compound that has recently gained attention in the field of scientific research. PBQ is a derivative of quinoxaline and has been found to possess several interesting pharmacological properties. In

Applications De Recherche Scientifique

Antineoplastic Properties

Research has shown that derivatives similar to 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant inhibitory activities in cytotoxic test systems, suggesting their potential as antineoplastic agents. For instance, compounds within this structural pattern have been explored for their biological activity, revealing interesting antitumor capabilities, especially in terms of disrupting tumor vasculature and cell proliferation (Cui et al., 2017). Such findings underscore the compound's potential in cancer therapy, particularly as a novel class of tubulin-binding tumor-vascular disrupting agents.

Antioxidant and Antimicrobial Activities

Derivatives of 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one have also been evaluated for their antioxidant and antimicrobial properties. Some of these compounds have shown to possess significant antioxidant activity, comparable or even superior to standard antioxidants like tert-butylhydroquinone (TBHQ). This activity is crucial for reducing oxidative stress and potentially mitigating oxidative stress-related diseases (Zhou et al., 2013). Moreover, these compounds have demonstrated moderate to good antimicrobial activity against selective pathogens, highlighting their potential as antimicrobial agents.

Environmental Implications and Biodegradation

In addition to their biological activities, compounds structurally related to 4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one have been studied for their environmental presence and degradation pathways. For instance, the occurrence of synthetic phenolic antioxidants, which share structural similarities, in municipal sewage sludge indicates the environmental relevance of these compounds. Studies focusing on their biodegradation pathways reveal the enzymatic mechanisms involved in breaking down phenolic structures, offering insights into potential environmental detoxification strategies (Liu et al., 2015).

Propriétés

IUPAC Name |

4-(4-phenoxybenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-20-14-23(19-9-5-4-8-18(19)22-20)21(25)15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-13H,14H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBPSJFUVAYLIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-phenoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)

![8-chloro-2-[(2-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2404334.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)

![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2404345.png)

![N-(sec-butyl)-1-((2-chloro-6-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2404351.png)